molecular formula C8H12N2O B1348522 2-Ethoxy-3-ethylpyrazine CAS No. 35243-43-7

2-Ethoxy-3-ethylpyrazine

Cat. No.: B1348522
CAS No.: 35243-43-7
M. Wt: 152.19 g/mol
InChI Key: TYSHGGVMHVIOMH-UHFFFAOYSA-N
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Description

2-Ethoxy-3-ethylpyrazine is an organic compound with the molecular formula C8H12N2O. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at the 1- and 4-positions of the aromatic ring. This compound is known for its distinct odor and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-ethylpyrazine typically involves the reaction of ethylpyrazine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-ethylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazines, which can have different functional groups such as hydroxyl, amino, or thiol groups .

Scientific Research Applications

2-Ethoxy-3-ethylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-ethylpyrazine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic odor. The molecular targets include specific olfactory receptor proteins that bind to the compound and trigger a signal transduction pathway, resulting in the sensation of smell .

Comparison with Similar Compounds

  • 2-Methylpyrazine
  • 2,5-Dimethylpyrazine
  • 2-Ethylpyrazine

Comparison: 2-Ethoxy-3-ethylpyrazine is unique due to the presence of both ethoxy and ethyl groups on the pyrazine ring, which imparts a distinct odor profile compared to other alkylpyrazines. While 2-Methylpyrazine and 2,5-Dimethylpyrazine have simpler structures, this compound’s combination of substituents makes it particularly valuable in flavor and fragrance applications .

Properties

IUPAC Name

2-ethoxy-3-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7-8(11-4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSHGGVMHVIOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188736
Record name 2-Ethoxy-3-ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow liquid; Raw potato like aroma
Record name 2-Ethoxy-3-ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Ethoxy-3-ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981 -0.983 (20°)
Record name 2-Ethoxy-3-ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35243-43-7
Record name 2-Ethoxy-3-ethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035243437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-3-ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHOXY-3-ETHYLPYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHOXY-3-ETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147QYV8K8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-ethoxy-3-ethylpyrazine in the analysis of sesame oil?

A: this compound serves as an internal standard in the analysis of volatile flavor compounds in sesame oil using the purge-and-trap method coupled with gas chromatography []. This means a known amount of this compound is added to the sesame oil sample before analysis. By comparing the signal of the analyte to the signal of the known amount of internal standard, researchers can accurately quantify other volatile compounds present in the oil.

Q2: Why are pyrazines, including this compound, considered important for sesame oil flavor?

A: The research indicates that pyrazines are the most abundant class of volatile compounds found in sesame oil samples []. This high concentration, coupled with their aromatic nature, suggests that pyrazines significantly contribute to the characteristic flavor profile of sesame oil.

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